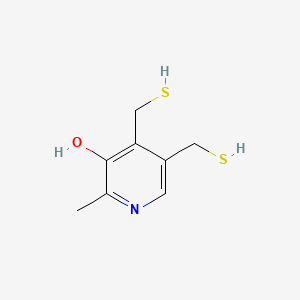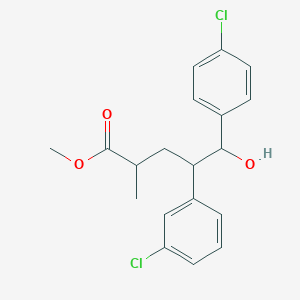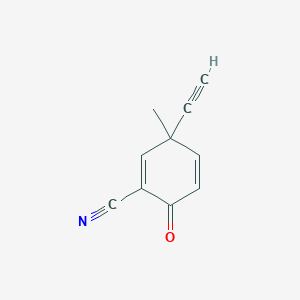
3-Pyridinol, 4,5-bis(mercaptomethyl)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinol, 4,5-bis(mercaptomethyl)-2-methyl- is a chemical compound belonging to the pyridinol family. Pyridinols are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by the presence of mercaptomethyl groups at the 4 and 5 positions and a methyl group at the 2 position on the pyridinol ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 4,5-bis(mercaptomethyl)-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinol with formaldehyde and hydrogen sulfide under acidic conditions to introduce the mercaptomethyl groups. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-Pyridinol, 4,5-bis(mercaptomethyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The hydroxyl group on the pyridinol ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of alkylated or acylated pyridinol derivatives.
科学研究应用
3-Pyridinol, 4,5-bis(mercaptomethyl)-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Pyridinol, 4,5-bis(mercaptomethyl)-2-methyl- involves its interaction with various molecular targets. The mercaptomethyl groups can form covalent bonds with thiol groups in proteins, leading to modulation of protein function. Additionally, the compound’s antioxidant properties may involve scavenging of reactive oxygen species and protection of cellular components from oxidative damage.
相似化合物的比较
Similar Compounds
3-Hydroxypyridine: A structural analogue with antioxidant properties.
2,6-Bis(hydroxymethyl)pyridine: Used in the preparation of metal complexes and catalysts.
4,5-Bis(hydroxymethyl)-2-vinyl-3-pyridinol:
Uniqueness
3-Pyridinol, 4,5-bis(mercaptomethyl)-2-methyl- is unique due to the presence of both mercaptomethyl and methyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound for research and industrial applications.
属性
CAS 编号 |
3613-80-7 |
|---|---|
分子式 |
C8H11NOS2 |
分子量 |
201.3 g/mol |
IUPAC 名称 |
2-methyl-4,5-bis(sulfanylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C8H11NOS2/c1-5-8(10)7(4-12)6(3-11)2-9-5/h2,10-12H,3-4H2,1H3 |
InChI 键 |
WRMLOOFXWYUWNA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C(=C1O)CS)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[1-(2-Methylbenzyl)-1h-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B14167599.png)


![4-[2-(2-Fluorophenyl)ethynyl]quinoline](/img/structure/B14167618.png)
![N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B14167624.png)
![5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167625.png)

![6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol](/img/structure/B14167632.png)
![N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B14167640.png)

![6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14167650.png)
![1-(2-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14167655.png)
